molecular formula C22H19N5O B11682054 N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Cat. No.: B11682054
M. Wt: 369.4 g/mol
InChI Key: MUXDVRDGWGPSCU-FSJBWODESA-N
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Description

N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has shown potential in various scientific research applications, including anticancer, antimicrobial, and anti-inflammatory activities .

Preparation Methods

The synthesis of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation of 2-methylindole-3-carbaldehyde with 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells . Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can be compared with other indole derivatives such as:

The uniqueness of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide lies in its specific combination of indole and indazole moieties, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H19N5O

Molecular Weight

369.4 g/mol

IUPAC Name

N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C22H19N5O/c1-13-18(16-8-4-5-9-19(16)24-13)12-23-27-22(28)21-17-11-10-14-6-2-3-7-15(14)20(17)25-26-21/h2-9,12,24H,10-11H2,1H3,(H,25,26)(H,27,28)/b23-12+

InChI Key

MUXDVRDGWGPSCU-FSJBWODESA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=C4CCC5=CC=CC=C5C4=NN3

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=C4CCC5=CC=CC=C5C4=NN3

Origin of Product

United States

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